
AM095
Overview
Description
AM095 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of conditions such as idiopathic pulmonary fibrosis and cerebral ischemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM095 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Attachment of the phenyl groups: This step involves coupling reactions to attach the phenyl groups to the oxazole ring.
Introduction of the carboxylate group: This is typically done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification processes: Such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
AM095 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Various substitution reactions can be performed on the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Background on AM095
This compound is characterized by its potent and orally bioavailable properties, with IC50 values of 0.73 μM for mouse LPA1 and 0.98 μM for human LPA1. It has demonstrated efficacy in inhibiting LPA1-induced chemotaxis in various cell lines, including melanoma and breast cancer cells, suggesting its potential role in cancer therapy .
Case Studies
- Breast Cancer : In a study involving metastatic breast cancer models, this compound was incorporated into liposomal formulations to enhance drug delivery. This approach resulted in a significant increase in drug accumulation within tumors compared to control formulations, indicating the potential for targeted therapy .
- Diabetic Nephropathy : this compound has also been studied for its effects on renal function in diabetic models. It was found to reduce glomerular injury and improve kidney function by inhibiting inflammatory pathways associated with LPA signaling .
Diabetic Nephropathy
This compound has shown promise in treating diabetic nephropathy by attenuating renal fibrosis and inflammation. In streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and glomerular volume, suggesting its protective effects on kidney tissue .
Hypertensive Renal Injury
Research has indicated that this compound can mitigate hypertensive renal injury by reducing proteinuria and improving renal function markers in animal models. The compound's ability to suppress renal fibrosis further underscores its therapeutic potential .
Mechanistic Insights
This compound inhibits the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. By blocking this pathway, this compound can reduce the expression of pro-inflammatory cytokines and oxidative stress markers in various models .
Experimental Findings
In preclinical studies, this compound treatment resulted in decreased macrophage infiltration and collagen deposition in lung tissues following bleomycin-induced injury, highlighting its anti-fibrotic properties .
Data Summary Table
Application Area | Key Findings | Model Used |
---|---|---|
Cancer Treatment | Enhanced drug delivery via liposomal formulation | Metastatic breast cancer model |
Diabetic Nephropathy | Reduced albuminuria and glomerular injury | Streptozotocin-induced diabetic mice |
Hypertensive Injury | Decreased proteinuria and renal fibrosis | Dahl-Iwai salt-sensitive rats |
Inflammation | Inhibited TLR4/NF-κB pathway | Bleomycin-induced lung injury model |
Mechanism of Action
AM095 exerts its effects by selectively antagonizing the LPA1 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting the LPA1 receptor, this compound can modulate these processes, leading to its therapeutic effects. The molecular targets and pathways involved include the inhibition of GTPγS binding and the reduction of calcium flux in cells expressing the LPA1 receptor .
Comparison with Similar Compounds
Similar Compounds
AM966: Another potent LPA1 receptor antagonist with similar biological activities.
Debio-0719: A compound with comparable inhibitory effects on the LPA1 receptor.
Ki16425: A non-selective LPA receptor antagonist with broader activity
Uniqueness of AM095
This compound is unique due to its high selectivity for the LPA1 receptor and its potent antagonistic effects. This selectivity makes it a valuable tool for studying the specific role of the LPA1 receptor in various biological processes and for developing targeted therapies .
Biological Activity
AM095 is a selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1), which has garnered attention for its potential therapeutic applications in various inflammatory and fibrotic diseases. This article reviews the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo effects, and relevant case studies.
This compound operates primarily by inhibiting LPA1, a G protein-coupled receptor involved in numerous physiological processes, including cell proliferation, migration, and survival. By blocking LPA1 activation, this compound can modulate pathways associated with inflammation and fibrosis.
In Vitro Studies
In vitro experiments have demonstrated the potency of this compound against LPA1-mediated responses. Notable findings include:
- Chemotaxis Inhibition : this compound effectively inhibited LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells. The IC50 values were reported as 0.78 μM and 0.23 μM, respectively .
- Calcium Mobilization : In MDA-MB-231 cells, this compound (500 nM) completely inhibited LPA-induced intracellular calcium responses. However, it did not affect LPE-induced responses in SK-OV3 cells .
In Vivo Studies
The efficacy of this compound has also been evaluated in various animal models:
- Histamine Release : In a murine model, this compound was shown to dose-dependently block LPA-induced histamine release, with an effective dose (ED50) of 8.3 mg/kg .
- Fibrosis Models : In bleomycin-induced dermal fibrosis models, treatment with this compound significantly reduced collagen deposition and inflammatory cell infiltration . The drug was administered orally at a dose of 30 mg/kg, demonstrating its potential as a therapeutic agent for fibrotic diseases.
Table 1: Summary of In Vitro and In Vivo Findings on this compound
Study Type | Model/Cell Type | Effect Observed | IC50/ED50 Value |
---|---|---|---|
In Vitro | Mouse LPA1/CHO cells | Chemotaxis inhibition | 0.78 μM |
In Vitro | Human A2058 melanoma cells | Chemotaxis inhibition | 0.23 μM |
In Vitro | MDA-MB-231 | Calcium response inhibition | 500 nM |
In Vivo | CD-1 mice | Histamine release inhibition | ED50 = 8.3 mg/kg |
In Vivo | Bleomycin model | Reduced fibrosis and inflammation | ED50 = 30 mg/kg |
Case Studies
Recent research has explored the implications of this compound in specific disease contexts:
- Multiple Sclerosis (MS) : A study indicated that treatment with this compound improved clinical outcomes in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for MS. The antagonist reduced levels of inflammatory mediators and microglial activation .
- Dermal Fibrosis : Another investigation highlighted the effectiveness of this compound in reducing dermal fibrosis induced by bleomycin. The treatment led to significant decreases in collagen deposition and inflammatory cell infiltration .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound possesses high oral bioavailability, which supports its potential for clinical use. Following administration at doses up to 30 mg/kg, plasma concentrations were measured using liquid chromatography/mass spectrometry (LC-MS/MS), allowing for detailed analysis of its pharmacokinetic profile .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine AM095’s potency as an LPA1 antagonist?
this compound’s potency is quantified using GTPγS binding assays in CHO cells overexpressing human or murine LPA1 receptors. IC50 values (0.98 µM for human, 0.73 µM for murine LPA1) are derived from dose-response curves measuring inhibition of LPA-induced GTPγS binding . Calcium flux assays in transfected CHO cells further validate antagonism, with IC50 values of 0.025 µM (human) and 0.023 µM (murine) .
Q. How is this compound’s pharmacokinetic profile characterized in preclinical models?
Pharmacokinetic studies in rats and dogs reveal high oral bioavailability (e.g., rat: 10 mg/kg oral dose achieves Cmax = 41 µM at 2 hours) and moderate half-life (1.5–1.8 hours). Plasma concentrations are measured via LC-MS, with dose-dependent exposure observed across species. Key parameters include:
Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t½ (h) |
---|---|---|---|---|
Rat | 10 (oral) | 41 | 2 | 1.79 |
Dog | 5 (oral) | 21 | 0.25 | 1.5 |
Q. What in vitro assays confirm this compound’s selectivity for LPA1 over other LPA receptors?
Selectivity is tested using competitive binding assays against LPA2, LPA4, and LPA5. This compound shows >100-fold selectivity for LPA1, validated by negligible activity in calcium flux assays for non-target receptors .
Advanced Research Questions
Q. How does this compound mitigate fibrosis in preclinical models, and what endpoints are measured?
In bleomycin-induced pulmonary fibrosis and unilateral ureteral obstruction (UUO) renal fibrosis models, this compound reduces collagen deposition (measured via hydroxyproline assays) and inflammatory cell infiltration (e.g., macrophages in BAL fluid). Doses of 10–30 mg/kg/day orally significantly lower histopathological scores and TGF-β/Smad2 signaling .
Q. What experimental designs address contradictory data on this compound’s efficacy in autoimmune models?
In EAE (multiple sclerosis) models, this compound’s efficacy depends on timing:
- Preventive dosing (pre-onset): Reduces clinical scores (e.g., cumulative score from 40 to 20) by inhibiting Th17 cell infiltration into the CNS (qPCR shows reduced Rorc and Il17a expression in spinal cord) .
- Therapeutic dosing (post-onset): No significant effect, highlighting LPA1’s role in disease initiation but not progression . Discrepancies are addressed by standardizing administration windows and using littermate controls.
Q. How do researchers optimize this compound’s formulation to overcome solubility limitations?
Lipid-based nanoformulations (e.g., liposomes) enhance this compound’s aqueous solubility (from 67.3 mg/mL in DMSO to stable colloidal dispersions). These improve bioavailability in metastatic breast cancer models, validated by increased tumor accumulation via fluorescence imaging .
Q. Methodological Considerations
Q. What statistical approaches are used to analyze this compound’s dose-response relationships?
- Nonlinear regression (GraphPad Prism) for IC50/ED50 calculations.
- Two-way ANOVA with Sidak’s post-hoc test for longitudinal data (e.g., clinical scores in EAE).
- Student’s t-test for pairwise comparisons (e.g., collagen content in fibrosis models) .
Q. How is this compound’s target engagement validated in vivo?
Biomarker assays include:
- LPA-induced histamine release in mice (ED50 = 8.3 mg/kg) .
- Reduction of NEK7/Synaptopodin in diabetic nephropathy models (immunofluorescence and Western blot) .
Q. Data Interpretation Challenges
Q. Why do IC50 values vary between GTPγS binding and calcium flux assays?
GTPγS binding measures receptor-G protein coupling efficiency, while calcium flux reflects downstream signaling amplification. Differences arise from assay sensitivity (calcium flux detects submicromolar potency) and cellular context (e.g., endogenous vs. overexpressed receptors) .
Q. How do interspecies differences in LPA1 affinity impact translational research?
Murine LPA1 has higher this compound affinity (IC50 = 0.73 µM vs. 0.98 µM for human), necessitating species-specific dosing in xenograft models. Cross-species pharmacokinetic-pharmacodynamic (PK-PD) modeling is recommended for clinical extrapolation .
Properties
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDADFSIDCQGB-GMUIIQOCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693387 | |
Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345614-59-6 | |
Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.